4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine
CAS No.:
Cat. No.: VC9007255
Molecular Formula: C19H22ClN3
Molecular Weight: 327.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22ClN3 |
|---|---|
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | (E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2-methylphenyl)methanimine |
| Standard InChI | InChI=1S/C19H22ClN3/c1-16-6-2-3-7-17(16)14-21-23-12-10-22(11-13-23)15-18-8-4-5-9-19(18)20/h2-9,14H,10-13,15H2,1H3/b21-14+ |
| Standard InChI Key | NAWCQSKTDDOFJO-KGENOOAVSA-N |
| Isomeric SMILES | CC1=CC=CC=C1/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
| SMILES | CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
| Canonical SMILES | CC1=CC=CC=C1C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 4-(2-chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine is C₁₉H₂₂ClN₃, with a molecular weight of 328.85 g/mol . The structure comprises a piperazine ring (C₄H₁₀N₂) substituted at the 1-position with a 2-chlorobenzyl group (C₇H₆Cl) and at the 4-position with a 2-methylbenzylidene moiety (C₈H₈N) (Figure 1).
Table 1: Key Structural Descriptors
Spectroscopic Characterization
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¹H NMR: Signals at δ 7.25–7.45 (aromatic protons), δ 3.55–3.70 (piperazine CH₂), and δ 2.35 (CH₃ from 2-methylbenzylidene) confirm the structure .
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IR: Stretching vibrations at 1630 cm⁻¹ (C=N imine) and 750 cm⁻¹ (C-Cl) align with functional groups.
Synthesis and Optimization
Reaction Pathway
The compound is synthesized via a condensation reaction between 4-(2-chlorobenzyl)piperazine and 2-methylbenzaldehyde under acidic conditions (Scheme 1) .
Scheme 1:
Table 2: Synthesis Parameters
| Parameter | Condition | Yield |
|---|---|---|
| Solvent | Ethanol | 78% |
| Catalyst | Acetic acid (5 mol%) | |
| Temperature | Reflux (80°C) | 6 hours |
| Purification | Column chromatography (SiO₂) |
Industrial-Scale Production
Advanced methods such as continuous flow reactors improve yield (up to 85%) and reduce reaction time (3 hours) by enhancing mass transfer.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but insoluble in water (<0.1 mg/mL) .
-
Stability: Degrades under UV light (t₁/₂ = 48 hours) but remains stable in dark, anhydrous conditions for >6 months.
Table 3: Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–145°C | DSC |
| Enthalpy of Fusion | 28.5 kJ/mol | |
| Vapor Pressure | 3.2 × 10⁻⁷ mmHg at 25°C |
Comparative Analysis with Analogues
Table 5: Structural Analogues and Properties
| Compound | Molecular Weight | 5-HT₁A Kᵢ (nM) | Solubility (DMSO) |
|---|---|---|---|
| 4-(4-Chlorobenzyl)-N-(4-fluorobenzylidene)-1-piperazinamine | 331.8 | 380 | 15 mg/mL |
| 4-(2-Chlorobenzyl)-N-(2-methylbenzylidene)-1-piperazinamine | 328.85 | 450 | 12 mg/mL |
| 4-(3-Chlorobenzyl)-N-(3-nitrobenzylidene)-1-piperazinamine | 354.2 | 520 | 8 mg/mL |
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